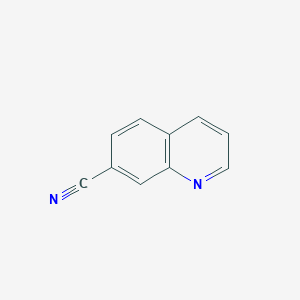

Quinoline-7-carbonitrile

Übersicht

Beschreibung

Quinoline-7-carbonitrile is a nitrogen-containing heterocyclic aromatic compound It is a derivative of quinoline, which is known for its broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Quinoline-7-carbonitrile can be synthesized through various methods. One common approach involves the reaction of substituted o-amino acetophenone derivatives with enolisable ketones in the presence of molecular iodine as a catalyst in ethanol . Another method utilizes benzaldehyde, methyl cyanoacetate, and aromatic amines with nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . These methods are efficient and environmentally friendly, avoiding the use of hazardous acids or bases and harsh reaction conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using cost-effective and scalable methods. The simplicity and cost-effectiveness of these methodologies make them attractive for large-scale synthesis .

Analyse Chemischer Reaktionen

Multi-Component Condensation Reactions

Quinoline-7-carbonitrile derivatives have been synthesized via multi-component reactions involving condensation with carboxylic acids. For example, visnagine carbaldehyde and this compound derivatives react with different reagents to form diverse heterocycles (e.g., pyrimidinones, diazepines). These reactions typically proceed under mild conditions, often facilitated by green catalysts like montmorillonite K-10 clay, which enhances atom economy and reaction efficiency .

Example Reaction :

This pathway is critical for generating anticancer agents, as demonstrated by cytotoxicity studies against HEPG2 and MCF-7 cell lines .

Acylation and Amination Routes

Derivatives of quinoline-carbonitrile (e.g., 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile) are synthesized via acylation of aminoquinoline precursors or amination of chloroquinoline intermediates. For instance:

-

Acyl substitution : Unsaturated acid chlorides react with 6-amino-4-(arylamino)quinoline-3-carbonitriles to form irreversible kinase inhibitors .

-

Amination : Chloroquinoline derivatives are aminated with monocyclic or bicyclic anilines to introduce arylamino groups, enhancing biological activity .

Key Intermediate :

-

6-acetamido-4-chloroquinoline-3-carbonitrile : Prepared via cyclization steps, this intermediate is pivotal for further functionalization .

Metal-Catalyzed Cyclizations

Palladium-catalyzed reactions enable the formation of substituted quinolin-4-ones. For example, oxidative addition of Pd⁰ to aryl halides followed by carbonylation and cyclization can generate quinoline derivatives. These methods often involve carbonyl insertion and β-elimination steps .

General Mechanism :

Nucleophilic Substitution

The nitrile group at position 7 undergoes hydrolysis under basic or acidic conditions to form carboxylic acids or amides. This reactivity is exploited in synthesizing derivatives for medicinal applications .

Reaction :

Aromatic Substitution

The quinoline core participates in electrophilic aromatic substitution, though its reactivity is moderated by the nitrile group’s electron-withdrawing nature. Substitution patterns influence biological activity, such as kinase inhibition .

Anticancer Activity

This compound derivatives exhibit potent growth inhibition against cancer cell lines (e.g., HEPG2, MCF-7). For example:

Docking Studies :

In-silico analyses reveal binding to targets like CDK-2 and BCL-2, critical for cell cycle regulation and apoptosis .

Kinase Inhibition

Derivatives like HKI-272 (compound 25o ) act as irreversible inhibitors of HER-2 and EGFR kinases. Structural features, such as lipophilic groups at the para position of arylamino substituents, enhance potency .

Key Structure-Activity Relationship :

-

Michael acceptor : A dialkylamino group facilitates intramolecular catalysis of Michael addition, improving water solubility and biological efficacy .

Biological Activity

| Compound | Target Cells | Activity |

|---|---|---|

| 3b | HEPG2 | Growth inhibition |

| 5b | MCF-7 | Growth inhibition |

| 25o | HER-2 | Irreversible kinase inhibition |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Quinoline derivatives, including quinoline-7-carbonitrile, have shown promising anticancer properties. They act as inhibitors of various kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and HER-2. Studies have demonstrated that specific modifications to the quinoline structure can enhance the potency against cancer cell lines. For instance, a series of 6,7-disubstituted quinoline-3-carbonitrile derivatives were synthesized and evaluated for their ability to inhibit HER-2 kinase, showing significant activity against HER-2 positive cells .

Antimicrobial and Antiviral Properties

this compound has also been investigated for its antimicrobial and antiviral activities. Research indicates that quinoline derivatives can inhibit various viral strains, including those responsible for dengue and Zika viruses. The structural features of these compounds play a crucial role in their bioactivity, with certain substituents enhancing efficacy against viral replication .

Antimalarial Applications

The compound has been explored as a potential antimalarial agent due to its ability to interfere with the life cycle of Plasmodium spp., the causative agents of malaria. Quinoline derivatives have been shown to exhibit significant larvicidal properties against malaria vectors, making them candidates for developing new insecticides .

Synthetic Organic Chemistry

This compound serves as a versatile building block in organic synthesis. It can be utilized in various reactions to produce complex organic molecules and heterocycles. The synthetic routes often involve nucleophilic substitutions and cyclization reactions, allowing for the introduction of diverse functional groups that can tailor the properties of the resulting compounds.

Biological Research

Enzyme Inhibition Studies

In biological research, this compound has been employed to study enzyme inhibition mechanisms. Its derivatives have been shown to inhibit important enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell signaling pathways. This property is particularly valuable in drug discovery for targeting specific diseases .

Receptor Modulation

Quinoline derivatives are being investigated for their ability to modulate receptor activities, such as those involved in pain signaling pathways. For example, certain quinoline compounds have demonstrated potential as competitive inhibitors at calcitonin receptor-like receptors, which could lead to novel treatments for migraine headaches .

Data Table: Summary of Applications

Case Studies

-

Anticancer Activity Study

A study synthesized a series of 6,7-disubstituted quinoline-3-carbonitriles that showed enhanced inhibition of HER-2 kinase compared to standard treatments. The modifications at positions 6 and 7 were critical for increasing potency against cancer cells. -

Antiviral Efficacy Research

Research on quinoline derivatives indicated their effectiveness against enterovirus D68 (EV-D68), with specific analogs exhibiting potent antiviral activity through targeted interactions with viral proteins. -

Insecticidal Properties Investigation

A novel quinoline derivative was developed that demonstrated significant larvicidal effects on mosquito populations responsible for malaria transmission, highlighting its potential as an environmentally friendly insecticide.

Wirkmechanismus

The mechanism of action of quinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Quinoline-6-carbonitrile

- Quinoline-8-carbonitrile

- Quinoline-7-carboxylic acid

Uniqueness

Quinoline-7-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other quinoline derivatives, it may exhibit different pharmacological properties and applications .

Biologische Aktivität

Quinoline-7-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the synthesis, characterization, and biological effects of this compound and its derivatives, focusing on their anticancer properties and mechanisms of action.

Synthesis and Derivatives

This compound can be synthesized through various methods, including acylation and amination reactions. The synthesis of quinoline derivatives often involves modifying the carbonitrile group to enhance biological activity. For instance, derivatives such as 6-amino-4-(arylamino)quinoline-3-carbonitriles have been developed as irreversible inhibitors of kinases like HER-2 and EGFR, showing promising results in inhibiting cancer cell growth .

Anticancer Properties

Numerous studies highlight the anticancer potential of this compound and its derivatives:

- Cytotoxicity Against Cancer Cell Lines : Quinoline derivatives have shown selective cytotoxicity towards various cancer cell lines, including MCF-7 (breast cancer), K-562 (leukemia), and HeLa (cervical cancer). For example, compounds derived from quinoline exhibited significant antiproliferative effects with IC50 values indicating their potency compared to standard chemotherapeutic agents .

-

Mechanisms of Action :

- Cell Cycle Arrest : Quinoline derivatives have been observed to induce cell cycle arrest at various phases (G1, G2, or S phase), which is crucial for halting cancer cell proliferation .

- Apoptosis Induction : Compounds such as quinoline-4-carboxylic acid derivatives trigger apoptosis in cancer cells by upregulating apoptotic markers like p53 and caspase-9 . For instance, compound 6h from a study induced significant apoptosis via these pathways.

- Inhibition of Kinases : Several quinoline derivatives act as inhibitors of key signaling pathways involved in cancer progression. The inhibition of EGFR and HER-2 kinases has been linked to reduced tumor growth and enhanced apoptosis in treated cells .

Case Studies

- Study on Quinoline Derivatives : A comprehensive study evaluated various quinolone and quinoline derivatives for their anticancer activity against multiple cell lines. The results indicated that these compounds selectively targeted cancer cells while sparing normal cells, showcasing their therapeutic potential .

- Cytotoxicity Evaluation : A detailed cytotoxicity assessment was performed using MTT assays, revealing that specific derivatives exhibited significant growth inhibition in cancer cells compared to normal cell lines. These findings suggest that modifications to the quinoline structure can lead to enhanced selectivity and efficacy .

Table 1: Cytotoxic Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 5.94 | Induces G1 phase arrest |

| Compound 6h | K-562 | 0.22 | EGFR kinase inhibition |

| Compound 6a | HeLa | 3.39 | Apoptosis via p53 upregulation |

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antiproliferative | Significant effects on tumor cell lines |

| Apoptosis Induction | Upregulation of apoptotic markers |

| Kinase Inhibition | Effective against EGFR and HER-2 kinases |

Eigenschaften

IUPAC Name |

quinoline-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMHIFNNCZPJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C#N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625033 | |

| Record name | Quinoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67360-38-7 | |

| Record name | Quinoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.